molecular formula C14H12Cl2FN B252731 N-(2,6-dichlorobenzyl)-N-(4-fluorobenzyl)amine

N-(2,6-dichlorobenzyl)-N-(4-fluorobenzyl)amine

Cat. No. B252731
M. Wt: 284.2 g/mol
InChI Key: LZTJMBGSFNABEG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-dichlorobenzyl)-N-(4-fluorobenzyl)amine, also known as DFNA, is a chemical compound that has gained attention for its potential use in scientific research. DFNA is a member of the dibenzylamine family and has been synthesized through various methods.

Mechanism of Action

The mechanism of action of N-(2,6-dichlorobenzyl)-N-(4-fluorobenzyl)amine is not fully understood. However, it has been shown to bind to sigma-1 receptors with high affinity, leading to the modulation of various signaling pathways. Sigma-1 receptors are located in various regions of the brain and are involved in the regulation of neurotransmitter release and neuronal excitability.
Biochemical and Physiological Effects:
N-(2,6-dichlorobenzyl)-N-(4-fluorobenzyl)amine has been shown to have various biochemical and physiological effects. In animal studies, N-(2,6-dichlorobenzyl)-N-(4-fluorobenzyl)amine has been shown to reduce neuropathic pain and improve depressive-like behavior. N-(2,6-dichlorobenzyl)-N-(4-fluorobenzyl)amine has also been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its antidepressant effects.

Advantages and Limitations for Lab Experiments

N-(2,6-dichlorobenzyl)-N-(4-fluorobenzyl)amine has several advantages for use in lab experiments. It has high affinity for sigma-1 receptors, making it a useful ligand for imaging studies. N-(2,6-dichlorobenzyl)-N-(4-fluorobenzyl)amine has also been shown to have low toxicity in animal studies. However, N-(2,6-dichlorobenzyl)-N-(4-fluorobenzyl)amine has limitations, including its low solubility in water and its limited availability.

Future Directions

N-(2,6-dichlorobenzyl)-N-(4-fluorobenzyl)amine has potential for further research in various areas, including the development of radioligands for imaging studies, the treatment of neuropathic pain, and as an antidepressant. Future studies may also investigate the effects of N-(2,6-dichlorobenzyl)-N-(4-fluorobenzyl)amine on other physiological processes, such as inflammation and immune function. Additionally, the development of more efficient synthesis methods for N-(2,6-dichlorobenzyl)-N-(4-fluorobenzyl)amine may increase its availability and facilitate further research.

Synthesis Methods

N-(2,6-dichlorobenzyl)-N-(4-fluorobenzyl)amine can be synthesized through several methods, including the reaction of 2,6-dichlorobenzyl chloride with 4-fluorobenzylamine in the presence of a base, or the reaction of 4-fluorobenzylamine with 2,6-dichlorobenzyl isocyanate. The yields of N-(2,6-dichlorobenzyl)-N-(4-fluorobenzyl)amine vary depending on the method used, with reported yields ranging from 30-60%.

Scientific Research Applications

N-(2,6-dichlorobenzyl)-N-(4-fluorobenzyl)amine has been studied for its potential use as a ligand in the development of radioligands for imaging studies. Radioligands are used to study the distribution and function of receptors in the body, and N-(2,6-dichlorobenzyl)-N-(4-fluorobenzyl)amine has been shown to bind to sigma-1 receptors with high affinity. Sigma-1 receptors are involved in various physiological processes, including pain, cognition, and mood regulation. N-(2,6-dichlorobenzyl)-N-(4-fluorobenzyl)amine has also been studied for its potential use in the treatment of neuropathic pain and as an antidepressant.

properties

Product Name

N-(2,6-dichlorobenzyl)-N-(4-fluorobenzyl)amine

Molecular Formula

C14H12Cl2FN

Molecular Weight

284.2 g/mol

IUPAC Name

N-[(2,6-dichlorophenyl)methyl]-1-(4-fluorophenyl)methanamine

InChI

InChI=1S/C14H12Cl2FN/c15-13-2-1-3-14(16)12(13)9-18-8-10-4-6-11(17)7-5-10/h1-7,18H,8-9H2

InChI Key

LZTJMBGSFNABEG-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)CNCC2=CC=C(C=C2)F)Cl

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CNCC2=CC=C(C=C2)F)Cl

Origin of Product

United States

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